molecular formula C11H16ClN B1432342 2-Benzylpyrrolidine hydrochloride CAS No. 936225-47-7

2-Benzylpyrrolidine hydrochloride

Cat. No.: B1432342
CAS No.: 936225-47-7
M. Wt: 197.7 g/mol
InChI Key: PSNHTTMLFMMVMP-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Ring as a Heterocyclic Scaffold in Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and vital structural motif in chemistry. wisdomlib.orgfrontiersin.org Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring is saturated, meaning its carbon atoms are sp³-hybridized. nih.govchemicalbook.com This feature imparts a non-planar, three-dimensional (3D) structure, which is highly advantageous in drug design as it allows for a more thorough exploration of three-dimensional pharmacophore space. nih.govmdpi.comresearchgate.net The structural flexibility of the ring, often described as "pseudorotation," further contributes to its utility. nih.govmdpi.com

The significance of the pyrrolidine scaffold is underscored by its presence in a vast array of natural products, particularly in alkaloids found in plants and microorganisms. nih.gov Prominent examples include nicotine, known for its complex biological activities, and the amino acid L-proline, a fundamental building block of proteins. nih.govchemicalbook.com The pyrrolidine nucleus is a privileged scaffold in pharmaceutical sciences, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov Its prevalence is due to its ability to confer desirable physicochemical properties and to serve as a versatile synthetic building block. nih.govmdpi.com The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which is crucial for molecular interactions with biological targets like proteins and enzymes. mdpi.com

Table 1: Comparison of Physicochemical Parameters This table provides a comparative look at the properties of pyrrolidine against its aromatic and non-heterocyclic analogs.

CompoundMolecular FormulaMolar Mass (g/mol)pKbLogP
PyrrolidineC₄H₉N71.122.730.46
PyrroleC₄H₅N67.0913.60.75
CyclopentaneC₅H₁₀70.13N/A3.00

Overview of Chiral Pyrrolidines in Asymmetric Transformations

The non-planar nature of the pyrrolidine ring means that substituents can be arranged in specific spatial orientations, leading to the existence of stereoisomers. nih.govresearchgate.net This inherent chirality is a cornerstone of asymmetric synthesis, a field focused on creating specific enantiomers or diastereomers of a target molecule. wikipedia.orgnih.gov Chiral pyrrolidines, and their derivatives, are highly valued as organocatalysts, ligands for transition metals, and chiral auxiliaries that guide the stereochemical outcome of a reaction. nih.govmdpi.comnih.gov

The amino acid L-proline is the archetypal example of a chiral pyrrolidine used in asymmetric organocatalysis. wikipedia.orgtandfonline.com Its rigid, chiral structure enables it to catalyze a wide range of chemical transformations with high enantioselectivity. wikipedia.orgorganic-chemistry.org Proline catalysis often proceeds through the formation of an enamine or an iminium ion intermediate. wikipedia.org Key reactions facilitated by proline and its derivatives include:

Aldol (B89426) Reactions: Creating carbon-carbon bonds with high stereocontrol. wikipedia.org

Mannich Reactions: Forming β-amino carbonyl compounds. wikipedia.orgresearchgate.net

Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net

The success of proline has spurred the development of a vast library of modified pyrrolidine catalysts, such as diarylprolinol silyl (B83357) ethers and various prolinamides. nih.govnih.govrsc.org These second-generation catalysts are often designed to improve efficiency, selectivity, and substrate scope, adapting the basic pyrrolidine scaffold for more complex and demanding synthetic challenges. nih.gov The ability to fine-tune the catalyst's structure allows chemists to achieve remarkable levels of control over the three-dimensional architecture of the products. nih.gov

Historical Context and Evolution of Research on 2-Benzylpyrrolidine (B112527) Derivatives

Research into chiral pyrrolidine derivatives for asymmetric synthesis has a rich history. A pivotal moment occurred in 1971 when chemists independently discovered the use of proline to catalyze an intramolecular aldol reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. nih.gov However, the field of organocatalysis lay relatively dormant until the year 2000, when seminal reports by List, Barbas, and MacMillan demonstrated the broad applicability of proline and other small organic molecules as powerful catalysts for intermolecular reactions. nih.gov

This revitalization sparked immense interest in developing new chiral catalysts based on the pyrrolidine framework. nih.govrsc.org The focus expanded from proline itself to its numerous derivatives, where substituents are added to the ring to modulate catalytic activity and selectivity. organic-chemistry.org The 2-position of the pyrrolidine ring is a common site for modification. Introducing a substituent like a benzyl (B1604629) group, as in 2-benzylpyrrolidine, creates a new chiral center and introduces steric and electronic features that can influence its role in synthesis.

Early work on 2-substituted pyrrolidines often involved their synthesis from the chiral pool, using naturally available starting materials like L-proline. researchgate.net More recent strategies involve de novo asymmetric syntheses to access a wider variety of structures. acs.org Research on N-benzyl-2-substituted pyrrolidine derivatives, for example, has explored their synthesis from L-proline and subsequent transformation into other heterocyclic systems like oxadiazoles. researchgate.net The evolution of this research area reflects a continuous drive to create more efficient and selective tools for asymmetric synthesis, building upon the fundamental principles established by early proline catalysis. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNHTTMLFMMVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization in 2 Benzylpyrrolidine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of 2-Benzylpyrrolidine (B112527) hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed insights into the connectivity and spatial arrangement of atoms.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-Benzylpyrrolidine hydrochloride.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. Predicted ¹³C NMR data for (2S)-n-benzyl-2-pyrrolidinemethanol shows a range of chemical shifts corresponding to the different carbon environments within the molecule. np-mrd.org Similarly, for this compound, distinct peaks would be expected for the carbons of the pyrrolidine (B122466) ring, the benzylic methylene (B1212753) carbon, and the aromatic carbons of the benzyl (B1604629) group. The chemical shifts of these carbons provide valuable information for confirming the carbon framework of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Pyrrolidine Derivative

Atom No. Predicted Chemical Shift (ppm)
C1 138.5
C2 129.1
C3 128.6
C4 127.3
C5 60.1
C6 56.4
C7 46.8
C8 28.1
C9 23.2

Data based on a predicted spectrum for a similar pyrrolidine structure. np-mrd.org

Two-Dimensional (2D) NMR Methodologies

Two-dimensional (2D) NMR techniques provide more detailed structural information by revealing correlations between different nuclei. usask.ca These methods are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within the this compound molecule. nih.gov

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. usask.ca For this compound, COSY would show correlations between the protons within the pyrrolidine ring, helping to establish their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. usask.canih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. usask.caugm.ac.id HMBC is particularly useful for connecting different fragments of the molecule, for instance, showing the correlation between the benzylic protons and the carbons of the pyrrolidine ring, thus confirming the position of the benzyl group. The application of these 2D NMR methods allows for a complete and unambiguous structural elucidation of paramagnetic metal complexes and other complex organic molecules. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the neutral 2-benzylpyrrolidine molecule. The mass-to-charge ratio (m/z) of this ion would provide an accurate determination of the molecular weight of the free base. High-resolution mass spectrometry can further provide the exact elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding smaller fragment ions. The pattern of this fragmentation can provide valuable structural information, for example, by showing the loss of the benzyl group or fragmentation of the pyrrolidine ring. Novel benzyl rearrangements have been observed in the ESI-MS spectra of similar compounds. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample, particularly for trace and ultra-trace element analysis. nih.govresearchgate.net While not typically used for the primary structural elucidation of an organic compound like this compound, it plays a crucial role in determining the presence of any inorganic impurities, especially metallic residues that might originate from the synthetic process (e.g., from catalysts).

The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. researchgate.netiitk.ac.in The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. baidu1y.com This allows for the quantitative determination of a wide range of elements at very low concentrations. iitk.ac.in The use of internal standards can help to correct for matrix effects and improve the accuracy of the measurements. baidu1y.com

Table 2: Comparison of Mass Spectrometry Techniques

Technique Primary Application Information Obtained Relevance to this compound
ESI-MS Molecular Weight Determination Molecular ion peak ([M+H]⁺), fragmentation pattern Confirms molecular weight and provides structural clues. nih.gov
ICP-MS Elemental Analysis Presence and concentration of trace elements Detects inorganic and metallic impurities. nih.govresearchgate.netresearchgate.netiitk.ac.inbaidu1y.com

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and the types of chemical bonds present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The presence of the hydrochloride salt would result in a broad absorption band for the ammonium (B1175870) (N⁺-H) stretch, typically in the region of 2400-3000 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the benzyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations of the benzyl group would be seen in the 1450-1600 cm⁻¹ region.

N-H bending: Bending vibrations for the amine group would also be present.

The positions and intensities of these bands can provide strong evidence for the presence of the key functional groups within the this compound structure. In more complex systems, such as hexahalo complexes, vibrational spectroscopy can be used to identify all fundamental modes of vibration. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

The hydrochloride salt form significantly influences the spectrum, particularly in the region associated with the amine group. The presence of the ammonium ion (R₂NH₂⁺) results in a broad and strong absorption band in the 2400-2800 cm⁻¹ range, which is characteristic of amine hydrochloride salts. researchgate.net This is distinct from the sharper N-H stretching vibration that would be observed in the free base.

Key vibrational frequencies for the structural components of this compound include:

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹, indicative of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H bonds of the pyrrolidine ring and the benzyl methylene group are found just below 3000 cm⁻¹ (e.g., 2866-2958 cm⁻¹). researchgate.net

Amine HCl Bands: A prominent, broad absorption is observed in the 2400-2800 cm⁻¹ region, which is a hallmark of the secondary amine hydrochloride. researchgate.net

Aromatic C=C Bending: Vibrations associated with the benzene ring typically produce sharp peaks in the 1450-1600 cm⁻¹ region.

Bohlmann Bands: In some substituted pyrrolidines, the presence of C-H bonds anti-periplanar to the nitrogen lone pair can give rise to "Bohlmann bands" below 2800 cm⁻¹. researchgate.net The presence and intensity of these bands can provide stereochemical information, although they are more pronounced in the free base than in the hydrochloride salt where the lone pair is protonated.

Vibrational ModeTypical Wavenumber (cm⁻¹)Structural Component
Aromatic C-H Stretch> 3000Benzene Ring
Aliphatic C-H Stretch2866 - 2958Pyrrolidine Ring, CH₂
Amine Salt N-H⁺ Stretch2400 - 2800 (broad)Secondary Amine Hydrochloride
Aromatic C=C Bending1450 - 1600Benzene Ring

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the phenyl group and the carbon skeleton of this compound.

The Raman spectrum provides a unique molecular fingerprint. Key features for this compound would include:

Ring Breathing Modes: The benzene ring exhibits characteristic "breathing" modes, which are strong and sharp in the Raman spectrum. For instance, related structures like acetaminophen (B1664979) show intense ring breathing modes. nih.gov

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations are visible.

Skeletal Vibrations: The C-C stretching and deformation modes of the pyrrolidine and benzyl groups contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Changes in the Raman spectrum upon interaction with other molecules can indicate the formation of complexes, such as π-π stacking between the quinoline (B57606) ring of a drug and a porphyrin structure, which can cause shifts in the Raman bands. nih.gov This makes Raman spectroscopy a valuable tool for studying drug-target interactions. nih.govnih.gov

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivatives (e.g., Second Derivative, Diode Array UV Spectroscopy)

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzyl group, which acts as the primary chromophore. wikipedia.org A chromophore is the part of a molecule responsible for its color, or in this case, its absorption of UV light. The benzene ring contains a conjugated pi-electron system that absorbs UV radiation.

Typically, benzene and its simple derivatives exhibit a strong absorption band around 200 nm and a series of weaker, structured bands around 254 nm. msu.edu For this compound, the λmax (wavelength of maximum absorbance) would be expected in this region, characteristic of the π → π* transitions of the benzene ring. The attachment of the pyrrolidine ring via a methylene group (an auxochrome) can cause a slight shift in the wavelength and intensity of these absorptions. youtube.comlibretexts.org

A Diode Array Detector (DAD), often coupled with HPLC, can acquire the full UV-Vis spectrum for a compound as it elutes. This provides multi-wavelength information, enhancing peak identification and purity assessment by confirming that all points across a chromatographic peak share the same UV spectrum. nih.gov

Fluorescence Spectroscopy in Molecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. While simple benzene exhibits weak fluorescence, the presence of substituents can enhance or quench this property. The potential fluorescence of this compound would originate from the excited state of the benzyl group.

This technique is particularly powerful for studying molecular interactions. For example, if this compound binds to a biological target like a protein or a nucleic acid, changes in its fluorescence properties (such as emission intensity, wavelength, or excited-state lifetime) can be observed. These changes provide valuable information about the binding event, including binding affinity and the local environment of the molecule.

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and its Detection Methods (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the chemical purity of pharmaceutical compounds and related substances. moravek.com For this compound, a reversed-phase (RP-HPLC) method is typically employed.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govturkjps.org The components of the sample are separated based on their relative hydrophobicity.

Key components of an HPLC method for this compound would include:

Column: A C18 or C8 reversed-phase column is common for this type of analysis. nih.govmdpi.com

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and acetonitrile or methanol. nih.govmdpi.com The buffer helps to ensure consistent ionization of the amine, leading to sharp, symmetrical peaks.

Detector: A Diode Array Detector (DAD) is highly effective. It not only quantifies the compound at a specific wavelength (e.g., ~254 nm for the benzyl chromophore) but also provides spectral information across the peak, which is invaluable for peak purity analysis and impurity identification. nih.govscielo.br

The method is validated to ensure it is accurate, precise, linear, and robust, allowing for the reliable quantification of this compound and the detection of any process-related impurities or degradation products. nih.gov

Analytical TechniqueParameterTypical Value / ObservationSignificance
HPLC ColumnC18, Reversed-PhaseSeparation based on hydrophobicity
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., phosphate)Controls retention and peak shape
DetectorDiode Array Detector (DAD)Quantitative analysis and spectral purity confirmation
Detection Wavelength~254 nmCorresponds to the absorbance of the benzyl chromophore

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions, including the synthesis of this compound. researchgate.netyoutube.com This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (commonly silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). youtube.com The distance a compound travels up the plate is characterized by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In a typical reaction to synthesize a pyrrolidine derivative, aliquots of the reaction mixture are spotted on a TLC plate at regular intervals. researchgate.net By comparing the spots of the reaction mixture with those of the pure starting materials and the expected product, a chemist can visually track the consumption of reactants and the formation of the product. youtube.com For instance, a successful reaction would show the disappearance of the starting material spots and the appearance and intensification of the product spot over time.

The choice of the mobile phase is critical for achieving good separation. For pyrrolidine compounds, various solvent systems can be employed. For example, a mixture of chloroform, methanol, and glacial acetic acid has been used for the TLC analysis of related heterocyclic compounds. mdpi.com The visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents that react with the compounds to produce colored spots. youtube.comnih.gov Potassium permanganate (B83412) or other specific reagents can be used for compounds that are not UV-active. youtube.com

Table 1: Illustrative TLC Monitoring of a Hypothetical 2-Benzylpyrrolidine Synthesis

Time (hours)Starting Material A (Rƒ)Starting Material B (Rƒ)Product (2-Benzylpyrrolidine HCl) (Rƒ)Observations
00.650.20-Intense spots for starting materials A and B.
10.650.200.45Faint product spot appears; starting material spots remain intense.
30.650.200.45Product spot intensifies; starting material spots diminish.
6--0.45Starting material spots are no longer visible; intense product spot.

This table is for illustrative purposes and Rƒ values are hypothetical.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are powerful tools for elucidating the three-dimensional structure of crystalline solids at the atomic level. These methods are crucial for the definitive characterization of this compound.

Single crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformation. nih.govspringernature.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. vensel.org The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

For a chiral molecule like 2-benzylpyrrolidine, determining the absolute configuration (the specific spatial arrangement of its atoms) is essential. SC-XRD can unambiguously establish the absolute stereochemistry, often by analyzing the anomalous scattering of the X-rays. researchgate.net The Flack parameter, derived from the diffraction data, is a key indicator used to confirm the correct enantiomer has been modeled. researchgate.net

The process requires growing a suitable single crystal of the compound, which can sometimes be challenging. researchgate.net If the target molecule itself does not crystallize well or if it lacks a heavy atom to facilitate the determination of absolute configuration, co-crystallization with a chiral compound of known configuration or the formation of a salt with a heavy atom can be employed. researchgate.net

The data obtained from SC-XRD analysis includes precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. This information is invaluable for understanding the molecule's shape and how it packs in a crystal.

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline materials and to assess their purity. nf-itwg.orgunits.it Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder, which is often the form in which a compound is isolated. units.it

The PXRD pattern is a fingerprint of a specific crystalline solid. nih.gov Each crystalline form (polymorph) of a compound will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular angles (2θ). americanpharmaceuticalreview.comresearchgate.net

In the context of this compound, PXRD is used to:

Confirm the identity of the synthesized material by comparing its PXRD pattern to a reference pattern (either calculated from single crystal data or from a known standard).

Assess the polymorphic form of the material, which is important as different polymorphs can have different physical properties. nih.gov

Detect the presence of crystalline impurities.

For instance, a patent for a pyrrolidine compound salt describes the characterization of different crystal forms (A and C) by their unique PXRD peaks at specific 2θ angles. google.com

Table 2: Representative PXRD Peaks for a Hypothetical Crystalline Form of a Pyrrolidine Salt

Diffraction Angle (2θ)
7.13 ± 0.2°
9.30 ± 0.2°
11.29 ± 0.2°
15.51 ± 0.2°
19.89 ± 0.2°

This data is based on a representative example from the literature for a pyrrolidine salt and is for illustrative purposes. google.com

Computational Chemistry and Molecular Modeling in 2 Benzylpyrrolidine Hydrochloride Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, which governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. aps.org A key application of DFT in studying flexible molecules like 2-benzylpyrrolidine (B112527) hydrochloride is conformational analysis. nih.gov This process involves identifying the various possible three-dimensional arrangements of the atoms (conformers) and determining their relative stabilities.

Table 1: Illustrative DFT Conformational Analysis Data This table demonstrates a hypothetical outcome of a DFT analysis for different conformers of a molecule like 2-benzylpyrrolidine.

ConformerRelative Energy (kcal/mol)Population (%) at 298 KKey Dihedral Angle (°)
A 0.0075.385.2
B 1.5010.1-170.5
C 2.504.6-65.8

Note: Data is illustrative to represent typical results from DFT calculations.

DFT is also employed to predict a molecule's chemical reactivity and various molecular properties. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. chemrxiv.orgnih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how 2-benzylpyrrolidine hydrochloride will interact with other molecules, including biological receptors or reactants in a chemical synthesis.

Table 2: Predicted Molecular Properties of a Pyrrolidine (B122466) Derivative via DFT This table shows typical properties that can be calculated using DFT methods.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVRelates to electron-donating ability
LUMO Energy -1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability and reactivity. nih.gov
Dipole Moment 2.1 DMeasures the molecule's overall polarity

Note: Values are representative for a molecule of this class.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov For this compound, MD simulations can map out its conformational landscape by simulating its dynamic behavior in a solvent, typically water, to mimic physiological conditions. nih.gov

These simulations reveal how the molecule flexes, rotates, and changes its shape over nanoseconds or even microseconds. This allows researchers to observe transitions between different stable conformations and understand the flexibility of the pyrrolidine ring and the benzyl (B1604629) substituent. MD simulations are particularly useful for studying how the molecule behaves when it approaches and binds to a biological target, showing the stability of the resulting complex. nih.gov Studies on related pyrrolidin-2-one derivatives have used MD simulations for 100 nanoseconds to confirm that the ligand remains stably bound within the active site of its target protein, acetylcholinesterase. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-benzylpyrrolidine) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govyoutube.com

Molecular docking algorithms place the ligand into the binding site of a receptor in various possible orientations and conformations. These poses are then scored based on how well they fit and the non-covalent interactions they form, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For derivatives of 2-benzylpyrrolidine, docking studies have been instrumental. For instance, in studies of pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), docking predicted that the molecules fit into the enzyme's active site, with the dimethoxybenzyl group occupying the catalytic active site and the piperidine (B6355638) moiety extending towards the peripheral anionic site. nih.gov Similarly, docking studies on 4-(aminomethyl)-1-benzylpyrrolidine-2-one analogs with the muscarinic acetylcholine (B1216132) receptor helped identify favorable intermolecular interactions for forming a stable complex. uran.ua

Table 3: Example of Predicted Interactions from a Docking Study of a Pyrrolidine Derivative with Acetylcholinesterase (AChE)

Ligand Atom/GroupReceptor ResidueInteraction TypeDistance (Å)
Pyrrolidone Oxygen TYR124Hydrogen Bond2.9
Benzyl Ring TRP286π-π Stacking4.5
Benzyl Ring PHE338π-π Stacking4.8
Piperidine Nitrogen ASP74Ionic Interaction3.5

Note: Data is based on findings for pyrrolidin-2-one derivatives from reference nih.gov.

Beyond predicting the binding pose, molecular docking programs also provide a score that estimates the binding affinity—the strength of the interaction between the ligand and the receptor. nih.gov A lower docking score typically indicates a more favorable binding interaction and higher affinity. nih.gov

In the investigation of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, docking scores were used to rank a library of synthesized compounds. nih.gov Several derivatives showed docking scores lower (i.e., better) than the standard drug donepezil, suggesting they could be potent inhibitors. For example, compound 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one) had a docking score of -18.59, compared to -17.257 for donepezil, indicating a very strong predicted binding affinity. nih.gov These computational predictions provide a valuable, rapid screening method to prioritize which compounds should be synthesized and tested experimentally.

Table 4: Docking Scores and Predicted Affinities of Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE)

CompoundDocking Score (kcal/mol)Predicted Affinity Relative to Donepezil
Donepezil (Reference) -17.257-
Compound 14a -18.590Higher
Compound 14d -18.057Higher
Lead Compound 6e > -10.0Lower

Source: Data from Gupta et al., 2022. nih.gov

In Silico Prediction of Molecular Behavior and Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into molecular behavior and interactions at an atomic level. For this compound, these in silico techniques provide a powerful lens through which to predict and understand its properties, from the intricacies of its crystal packing to its role in the templated synthesis of advanced materials. By simulating the forces and interactions that govern its behavior, researchers can elucidate structure-property relationships that are often difficult to probe through experimental means alone.

Understanding Non-Covalent Interactions and Crystal Packing

In addition to strong hydrogen bonds, weaker C-H···Cl and C-H···π interactions are also expected to contribute significantly to the crystal's cohesion. The benzyl group's aromatic ring provides a region of electron density that can interact with acidic hydrogen atoms on neighboring molecules. Furthermore, π-π stacking interactions between the benzyl rings of adjacent molecules can occur, where the aromatic rings align in a parallel or offset fashion, contributing to the stability of the crystal structure. The interplay between these various forces is crucial; for instance, the demands of the strong N-H···Cl hydrogen bonds might preclude an optimal geometry for π-π stacking, leading to a packing arrangement that represents a compromise between the different stabilizing interactions.

Computational techniques such as Hirshfeld surface analysis and quantum chemical calculations are instrumental in quantifying these interactions. Hirshfeld surfaces provide a visual representation of intermolecular contacts, with the color-coding indicating the nature and relative strength of the interactions. For a molecule like this compound, this analysis would likely reveal dominant red spots corresponding to the strong N-H···Cl hydrogen bonds, alongside more diffuse regions indicating weaker C-H···Cl and C-H···π contacts. Energy framework calculations, another computational tool, can quantify the energetic contributions of these different interactions, providing a clearer picture of the hierarchy of forces governing the crystal packing.

Table of Expected Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorExpected Importance
Hydrogen BondN-H (Pyrrolidinium)Cl⁻High
Hydrogen BondC-H (Pyrrolidine/Benzyl)Cl⁻Medium
π-π StackingBenzyl RingBenzyl RingMedium to Low
C-H···πC-H (Pyrrolidine/Benzyl)Benzyl RingMedium to Low
van der WaalsAll atomsAll atomsHigh (collective)

Modeling Structure-Directing Effects in Material Synthesis

Beyond its own crystal structure, 2-Benzylpyrrolidine and its derivatives have been investigated for their role as structure-directing agents (SDAs) in the synthesis of microporous materials, such as aluminophosphate (AlPO) molecular sieves. These materials possess highly regular pore structures, making them valuable as catalysts and adsorbents. The size and shape of the SDA molecule are critical in templating the formation of a specific framework topology.

Computational modeling has been effectively employed to understand how molecules like benzylpyrrolidine direct the synthesis of materials such as AlPO-5, which has a one-dimensional channel structure. nih.govnih.gov Studies have shown that the efficiency of an SDA is not solely dependent on the interaction energy between a single template molecule and the inorganic framework, but rather on the density of the interaction energy throughout the crystal. nih.gov This implies that the ability of the SDA molecules to pack efficiently within the forming channels is a crucial factor.

The substitution on the benzyl ring can significantly impact the effectiveness of the SDA. For example, computational studies on fluorinated benzylpyrrolidine derivatives have shown that ortho- and para-substituted compounds are poor templates for AlPO-5 synthesis due to unfavorable packing caused by steric repulsion from the fluorine atoms. nih.gov In contrast, the meta-fluoro derivative is predicted to be a more effective template than the parent benzylpyrrolidine, owing to enhanced electrostatic interactions with the framework without compromising the packing efficiency. nih.gov

These computational insights are invaluable for the rational design of new SDAs. By modeling the fit and interaction energies of candidate molecules within a target framework, it is possible to pre-screen potential templates and prioritize those with the highest likelihood of success, thereby accelerating the discovery of new materials with desired properties.

Applications of 2 Benzylpyrrolidine Hydrochloride and Its Derivatives in Complex Organic Synthesis

Role as a Chiral Building Block in Stereoselective Syntheses

The enantiopure forms of 2-benzylpyrrolidine (B112527) serve as valuable chiral building blocks for the synthesis of more complex chiral molecules. The pyrrolidine (B122466) scaffold provides a rigid framework that can effectively transfer its stereochemical information to new stereocenters created during a reaction. This principle is widely exploited in stereoselective synthesis, where the goal is to produce a single desired stereoisomer of a product.

One of the key advantages of using 2-benzylpyrrolidine derivatives is the ability to introduce specific functionalities at various positions of the pyrrolidine ring, allowing for the construction of highly substituted and stereochemically complex products. For instance, the synthesis of chiral tetramic acids, such as (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride, highlights the utility of this scaffold. tdl.org These tetramic acid derivatives are versatile precursors for various biologically active natural products. tdl.org

The stereoselective synthesis of densely functionalized pyrrolidin-2-ones has been achieved through a one-pot conjugate addition/nitro-Mannich/lactamization reaction sequence. nih.gov This method allows for the creation of multiple stereocenters with high diastereoselectivity, demonstrating the power of using chiral pyrrolidine-based starting materials to control the stereochemical outcome of complex reaction cascades. nih.gov Furthermore, combinatorial chemistry approaches have utilized chiral pyrrolidine building blocks for the parallel synthesis of diverse libraries of compounds, such as pentaamines and bis-heterocyclic molecules, to identify new therapeutic agents. nih.gov

The following table summarizes examples of stereoselective syntheses utilizing 2-benzylpyrrolidine derivatives as chiral building blocks:

Starting MaterialReaction TypeProductKey Feature
L-Phenylalanine Methyl Ester HydrochlorideCyclization(S)-5-Benzylpyrrolidine-2,4-dioneEnantiospecific synthesis of a chiral tetramic acid precursor. tdl.org
Chiral nitrone and N-substituted maleimides1,3-Dipolar cycloadditionEnantiopure spiro-fused heterocyclesHigh enantio- and diastereoselectivity in the formation of complex heterocyclic systems. nih.gov
Chiral functionalized furanPhoto-oxidation/conjugate additionEnantiopure polycyclic ethersEfficient preparation of a chiral building block for highly functionalized polycyclic ethers. nih.gov
N-Boc-pyrrolidineAsymmetric deprotonation/diastereoselective carbonyl additionPhenanthroindolizidine alkaloidsControl of the absolute configuration of a key stereocenter. rsc.org

Intermediate in Multi-Step Total Synthesis of Complex Molecules

The structural features of 2-benzylpyrrolidine and its derivatives make them ideal intermediates in the multi-step total synthesis of complex natural products and other target molecules. Their pre-defined stereochemistry and the ability to undergo further chemical transformations are crucial for the efficient construction of intricate molecular architectures.

Pyrrolidine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The pyrrolidine ring is the core structural unit of these alkaloids, and 2-benzylpyrrolidine derivatives often serve as key intermediates in their synthesis. The synthesis of pyrrolizidine (B1209537) alkaloids, a subclass of pyrrolidine alkaloids, frequently involves the elaboration of a chiral pyrrolidine precursor. nih.gov For example, the total synthesis of phenanthroindolizidine alkaloids like antofine and 14-hydroxyantofine has been achieved using an enantioselective strategy that relies on the asymmetric deprotonation of N-Boc-pyrrolidine. rsc.org This key step establishes the crucial C-13a stereocenter and connects the pyrrolidine and phenanthrene (B1679779) moieties in a single, efficient operation. rsc.org

The versatility of the pyrrolidine scaffold is further demonstrated in the synthesis of various analogues of pyrrolidine alkaloids. For instance, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline, a close structural relative of 2-benzylpyrrolidine, showcasing the adaptability of this core structure in medicinal chemistry. researchgate.net

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new drug candidates by screening small molecular fragments and then growing or linking them to create more potent and selective lead compounds. The N-benzyl piperidine (B6355638) motif, a close structural analog to N-benzylpyrrolidine, is frequently employed in drug discovery due to its desirable physicochemical properties and its ability to engage in crucial interactions with biological targets. nih.gov Similarly, the 2-benzylpyrrolidine fragment can be incorporated into larger molecules to optimize their pharmacological profiles.

In a broader context, fragment-based synthesis strategies often rely on the availability of well-defined and stereochemically pure building blocks. Chiral pyrrolidine derivatives, including those with a benzyl (B1604629) substituent, are valuable components in the construction of molecular libraries for screening purposes. nih.gov The detection of molecular fragments that are responsible for binding to a specific enzyme's active site provides a basis for the rational design of new and more effective inhibitors. nih.gov

Catalytic and Ligand Applications in Asymmetric Reactions

Beyond their role as stoichiometric building blocks, derivatives of 2-benzylpyrrolidine have emerged as powerful tools in asymmetric catalysis, either as organocatalysts themselves or as ligands for transition metals. Their chiral environment can induce high levels of stereoselectivity in a wide range of chemical transformations.

Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. beilstein-journals.orgbeilstein-journals.org Chiral pyrrolidine derivatives, inspired by the natural amino acid proline, are among the most successful and widely used classes of organocatalysts. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, effectively controlling the stereochemical outcome of the reaction.

While proline itself is a powerful catalyst, significant research has focused on modifying the pyrrolidine scaffold to fine-tune its catalytic activity and selectivity. nih.gov Diarylprolinol silyl (B83357) ethers, for example, are highly effective organocatalysts for a variety of asymmetric transformations. nih.gov The development of new pyrrolidine-based organocatalysts continues to be an active area of research, with the goal of expanding the scope of organocatalytic reactions and improving their efficiency. nih.govresearchgate.net

The following table presents examples of reactions catalyzed by pyrrolidine-based organocatalysts:

Catalyst TypeReactionKey Feature
ProlineIntermolecular Aldol (B89426) ReactionPioneering work in organocatalysis, providing access to chiral aldol products. youtube.com
Diarylprolinol silyl ethersAldehyde FunctionalizationHighly efficient and enantioselective functionalization of aldehydes. nih.gov
Quinine[3+2] CycloadditionHighly stereoselective synthesis of pyrrolidine derivatives with multiple stereocenters. researchgate.net

The combination of a chiral ligand with a transition metal catalyst is a powerful strategy for achieving high enantioselectivity in a vast number of chemical reactions. Pyrrolidine-based structures are excellent ligand scaffolds due to their conformational rigidity and the ability to introduce various donor atoms at specific positions. researchgate.net These ligands can coordinate to a metal center, creating a chiral environment that directs the approach of the reactants and controls the stereochemistry of the product.

The design of new ligands is crucial for the development of novel transition metal-catalyzed photoreactions and other catalytic processes. chiba-u.jp Pyrrolidine-based ligands have been successfully employed in a range of transition metal-catalyzed reactions, including [2+2+2] cycloadditions for the synthesis of fused-pyridone systems. researchgate.net The modular nature of the pyrrolidine scaffold allows for the systematic modification of the ligand structure to optimize the performance of the catalyst for a specific transformation. For example, copper complexes with tris(pyrazolyl)borate ligands have been used for the intramolecular C-H amination to synthesize pyrrolidines and piperidines. nih.gov

Medicinal Chemistry Research Focusing on the 2 Benzylpyrrolidine Scaffold

Design and Synthesis of Pharmacologically Active Analogues Based on the Pyrrolidine (B122466) Core

The synthesis of pharmacologically active analogues based on the 2-benzylpyrrolidine (B112527) core often begins with readily available chiral precursors, such as L-proline, to ensure stereochemical control in the final products. northeastern.eduresearchgate.net A common strategy involves the N-benzylation of the pyrrolidine ring, followed by modifications to the carboxylic acid group of the proline starting material. northeastern.eduresearchgate.net

For instance, a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been synthesized starting from L-proline. northeastern.eduresearchgate.net The synthesis involves the conversion of L-proline to N-benzyl-L-proline, which is then esterified and reacted with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. northeastern.edu This intermediate can then be cyclized with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the final 1,3,4-oxadiazole (B1194373) derivatives. northeastern.edu

Another approach focuses on creating multitarget molecular hybrids for complex conditions like Alzheimer's disease. nih.govnih.gov In these designs, the N-benzylpyrrolidine scaffold is linked to other pharmacologically active moieties. The synthesis of these hybrids involves multi-step reaction sequences to couple the N-benzylpyrrolidine unit with other heterocyclic systems or functional groups known to interact with specific biological targets. nih.govnih.gov

Furthermore, simpler N-substituted-acetylpyrrolidine derivatives, such as N-(benzyl)-2-acetylpyrrolidine, have been synthesized to investigate their inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.govresearchgate.netmui.ac.ir The synthetic route for these compounds can be achieved through the N-benzylation of a suitable pyrrolidine precursor followed by the introduction of an acetyl group at the 2-position. nih.govresearchgate.netmui.ac.ir

The versatility of the pyrrolidine core allows for a wide array of synthetic modifications, enabling the creation of diverse libraries of compounds for biological screening. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of 2-Benzylpyrrolidine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 2-benzylpyrrolidine derivatives by identifying the key structural features that govern their biological activity. These studies systematically alter different parts of the molecule, such as the substituents on the benzyl (B1604629) ring and the groups attached to the pyrrolidine nitrogen, and then assess the impact on their pharmacological effects.

In the context of Alzheimer's disease, SAR studies on N-benzylpyrrolidine hybrids have revealed important insights. For instance, in a series of compounds designed to inhibit cholinesterases (AChE and BChE) and β-secretase 1 (BACE-1), the nature and position of substituents on the benzyl ring significantly influenced their inhibitory potency. nih.govnih.govresearchgate.net It was observed that certain substitutions led to a balanced inhibition profile against these multiple targets. nih.govnih.gov

Similarly, in the development of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives as potential antioxidant and antibacterial agents, the electronic properties of the substituents on the 5-phenyl ring of the oxadiazole moiety were found to be critical for activity. northeastern.eduresearchgate.net Compounds bearing electron-donating groups, such as amino (-NH2), and electron-withdrawing but sterically small groups, like fluoro (-F) and chloro (-Cl), on the para position of the phenyl ring, exhibited the most potent antioxidant activity. northeastern.eduresearchgate.net

For N-acetylpyrrolidine derivatives investigated as α-glucosidase and α-amylase inhibitors, the presence and nature of the N-substituent are key determinants of their inhibitory potential. nih.govresearchgate.netmui.ac.irnih.gov For example, an N-benzyl substituted derivative showed significantly higher inhibitory activity against α-glucosidase compared to an N-tosyl substituted analogue, highlighting the importance of the benzyl group for this specific biological activity. nih.govresearchgate.netmui.ac.irnih.gov

These SAR studies provide a rational basis for the further design and development of more potent and selective 2-benzylpyrrolidine-based therapeutic agents.

Below is a data table summarizing the inhibitory activities of selected N-benzylpyrrolidine derivatives against various enzymes, illustrating the structure-activity relationships.

Compound IDN-Substituent2-Position SubstituentTarget EnzymeIC₅₀ (µM)Reference
4k BenzylSubstituted 1,3,4-oxadiazoleAChEData not specified nih.govresearchgate.net
4o BenzylSubstituted 1,3,4-oxadiazoleBChEData not specified nih.govresearchgate.net
8f BenzylSubstituted 1,3,4-oxadiazolehAChEData not specified nih.govresearchgate.net
12f BenzylSubstituted 1,3,4-oxadiazolehBACE-1Data not specified nih.govresearchgate.net
4a BenzylAcetylα-glucosidase520 nih.govresearchgate.netmui.ac.irnih.gov
4b TosylAcetylα-glucosidase1640 nih.govresearchgate.netmui.ac.irnih.gov
5b Benzyl5-(4-aminophenyl)-1,3,4-oxadiazole-Antioxidant northeastern.eduresearchgate.net
5c Benzyl5-(4-fluorophenyl)-1,3,4-oxadiazole-Antioxidant northeastern.eduresearchgate.net
5d Benzyl5-(4-chlorophenyl)-1,3,4-oxadiazole-Antioxidant northeastern.eduresearchgate.net

Note: Specific IC₅₀ values for some compounds were not publicly available in the cited literature, but their significant activity was noted.

Rational Scaffold Design for Specific Biological Targets

The rational design of 2-benzylpyrrolidine derivatives involves a targeted approach where the molecular scaffold is specifically engineered to interact with a particular biological target, such as an enzyme or a receptor. This strategy often utilizes computational methods like molecular docking and molecular dynamics simulations to predict how a designed molecule will bind to its target. nih.govnih.gov

A prominent example of rational scaffold design is the development of multitarget-directed ligands for Alzheimer's disease. nih.govnih.govresearchgate.net Recognizing the complex pathology of this disease, which involves multiple biological pathways, researchers have designed N-benzylpyrrolidine hybrids that can simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). nih.govnih.govresearchgate.net The design of these molecules involves linking the N-benzylpyrrolidine scaffold, known to interact with the peripheral anionic site (PAS) of AChE, to other chemical moieties that can bind to the catalytic active site of AChE or the active site of BACE-1. nih.govnih.gov In silico studies are used to guide the selection of linkers and substituents to ensure optimal binding to all intended targets. nih.govnih.gov

Another application of rational design is seen in the development of enzyme inhibitors for type 2 diabetes. nih.govresearchgate.netmui.ac.irnih.gov By understanding the active site of enzymes like α-glucosidase, researchers can design N-benzylpyrrolidine derivatives that mimic the natural substrate and act as competitive or mixed-type inhibitors. nih.govresearchgate.netmui.ac.irnih.gov The benzyl group, for instance, can be designed to fit into a hydrophobic pocket within the enzyme's active site, thereby enhancing the inhibitory activity. nih.gov

The biosynthesis of the natural product anisomycin (B549157), which contains a benzylpyrrolidine precursor, also provides insights for rational design. researchgate.netnih.gov Understanding the enzymatic machinery that assembles this scaffold can inspire the design of novel enzyme inhibitors or the biocatalytic production of new analogues. researchgate.netnih.gov

This targeted approach to drug design, which leverages a deep understanding of the biological target and the chemical properties of the 2-benzylpyrrolidine scaffold, is a powerful strategy for developing novel therapeutics.

Exploration of Stereochemical Influence on Molecular Recognition and Interactions

The stereochemistry of the 2-benzylpyrrolidine scaffold plays a pivotal role in its molecular recognition by and interaction with biological targets. Since many biological targets, such as enzymes and receptors, are chiral themselves, they often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer of a drug molecule over another. nih.gov

The synthesis of 2-benzylpyrrolidine derivatives frequently starts from chiral precursors like L-proline, which imparts a specific stereochemistry at the 2-position of the pyrrolidine ring. northeastern.eduresearchgate.net This is a deliberate strategy to produce enantiomerically pure compounds, as it is anticipated that one enantiomer will have the desired biological activity while the other may be less active or even have undesirable off-target effects.

For example, in the design of multitarget agents for Alzheimer's disease, the use of a specific enantiomer of the pyrrolidine core is critical for achieving the desired binding orientation within the active sites of target enzymes like AChE and BACE-1. nih.govnih.gov Molecular docking studies often reveal that only one stereoisomer can form the key hydrogen bonds and hydrophobic interactions necessary for potent inhibition. nih.govnih.gov

The importance of stereochemistry is a well-established principle in pharmacology. For instance, studies on the β2-adrenergic receptor have shown that it exhibits strong stereoselectivity for its agonists, with different stereoisomers leading to varied binding mechanisms and receptor activation. nih.gov This stereorecognition is not dependent on a single interaction but rather on a cooperative effect of several amino acid residues within the receptor's binding pocket. nih.gov

While specific, detailed comparative studies on the different stereoisomers of a wide range of 2-benzylpyrrolidine derivatives are not always available, the consistent use of chiral starting materials in their synthesis underscores the recognized importance of stereochemistry in their design and anticipated biological activity. The introduction of multiple stereogenic centers, including quaternary centers, into pyrrolidine scaffolds is an area of active research aimed at exploring new chemical space and discovering novel therapeutic agents with enhanced or unprecedented bioactivities. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Benzylpyrrolidine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example, benzylation of pyrrolidine using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl salt formation. Reaction monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to achieve >95% purity, as validated by NMR and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm benzyl group integration (δ ~7.3 ppm for aromatic protons) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular formula (C₁₁H₁₆ClN) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) resolve impurities .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a lyophilized solid at –20°C in airtight, light-resistant containers. For solution-phase use, prepare in anhydrous DMSO or ethanol to prevent hydrolysis. Periodic stability testing via NMR or HPLC is advised to detect degradation (e.g., benzyl group oxidation) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : For compounds with stereocenters, employ chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution using lipases. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers, followed by recrystallization . Confirmation of enantiopurity requires polarimetry or chiral HPLC .

Q. What strategies mitigate contradictions in reported pharmacological activity data for 2-Benzylpyrrolidine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardize protocols:

  • Use validated in vitro models (e.g., HEK293 cells for receptor-binding assays).
  • Include positive controls (e.g., known dopamine reuptake inhibitors for neuroactivity studies).
  • Perform dose-response curves (IC₅₀/EC₅₀ calculations) with triplicate replicates . Meta-analyses of published data can identify confounding variables like impurity levels .

Q. How can computational methods guide the design of 2-Benzylpyrrolidine-based ligands for target receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., σ-1 receptors from the PDB). Optimize ligand-receptor interactions by modifying substituents on the benzyl or pyrrolidine moieties. Validate predictions with binding affinity assays (e.g., SPR or radioligand displacement) .

Q. What analytical techniques quantify trace impurities in this compound batches?

  • Methodological Answer : High-resolution LC-MS/MS identifies impurities at ppm levels. For residual solvents, use GC-MS with headspace sampling. Quantify heavy metals via ICP-MS, adhering to ICH Q3D guidelines .

Safety and Ethical Considerations

Q. What safety protocols are essential for handling this compound in vivo studies?

  • Methodological Answer : Conduct acute toxicity studies in rodent models under Institutional Animal Care and Use Committee (IACUC) guidelines. Use PPE (gloves, lab coats) to prevent dermal exposure. Monitor for CNS effects (e.g., tremors) and document LD₅₀ values for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.